N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-14(17-9-12-3-1-2-4-15(12)25-17)7-8-20-19(22)13-5-6-16-18(10-13)24-11-23-16/h1-6,9-10,14,21H,7-8,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLNAPLHOWNTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the reaction of benzofuran-2-carboxylic acid with 3-hydroxypropylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Production of benzofuran-2-yl-3-hydroxypropylamine derivatives.
Substitution: Generation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is studied for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for new antimicrobial agents.
Medicine: The compound has been investigated for its potential use in treating inflammatory diseases and cancer. Its anti-inflammatory properties make it a promising candidate for developing new anti-inflammatory drugs. Additionally, its anticancer activity has been explored in preclinical studies, showing potential in inhibiting tumor growth.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves multiple molecular targets and pathways. The compound interacts with specific enzymes and receptors in the body, leading to its biological activities. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines, while its anticancer properties may involve the disruption of cell signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of benzo[d][1,3]dioxole-5-carboxamides, with variations in the amide substituent and heterocyclic groups. Key analogs include:
Key Observations :
Metabolic and Toxicological Profiles
Metabolism :
- FEMA 4232 : Metabolized via CYP450 oxidation to polar metabolites, followed by sulfation/glucuronidation and urinary excretion .
- Target Compound : The benzofuran group is less electron-deficient than thiophene or furan, possibly slowing oxidative metabolism. The hydroxypropyl chain may facilitate Phase II conjugation (e.g., glucuronidation) .
- Toxicity: N-(5-Methylisoxazol-3-yl) Analogs: Exhibit acute oral toxicity (Category 4, H302) and skin irritation (H315), suggesting shared risks for carboxamides with small heterocyclic substituents . Target Compound: No direct toxicity data available, but the hydroxypropyl group may reduce lipophilicity and associated absorption-related toxicity compared to alkyl analogs .
Functional Group Impact on Bioactivity
- Benzofuran vs. Thiophene/Furan: Benzofuran’s extended aromatic system may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) compared to thiophene or furan derivatives .
Hydroxypropyl vs. Alkyl Chains :
- The hydroxypropyl spacer may improve water solubility and reduce membrane permeability compared to hydrophobic chains (e.g., heptan-4-yl) .
Biological Activity
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, a benzo[d][1,3]dioxole structure, and a carboxamide functional group. Its molecular formula is C₁₈H₁₉N₃O₅, with a molecular weight of approximately 353.36 g/mol. The structural complexity contributes to its diverse biological activities.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have indicated that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
3. Hypolipidemic Effects
In animal models, particularly those induced with hyperlipidemia using Triton WR-1339, compounds structurally related to this compound have shown promising hypolipidemic activity. These compounds help lower serum cholesterol levels by enhancing lipid metabolism and excretion .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in lipid metabolism, thereby reducing cholesterol synthesis.
- Membrane Disruption : The hydrophobic nature of the benzofuran moiety allows it to integrate into lipid bilayers, disrupting microbial membranes and leading to cell death.
Study 1: Antioxidant Evaluation
A study conducted on various benzofuran derivatives assessed their antioxidant capacity using DPPH radical scavenging assays. Results indicated that modifications at the hydroxyl position significantly enhanced antioxidant activity compared to unmodified analogs .
Study 2: Antimicrobial Screening
In a screening of several benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, the tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, demonstrating effective antimicrobial properties .
Data Table: Biological Activity Summary
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antioxidant | High (IC50 < 50 µM) | Free radical scavenging |
| Antimicrobial | Moderate (MIC 15-30 µg/mL) | Membrane disruption |
| Hypolipidemic | Significant reduction | Enzyme inhibition |
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide? A: The compound can be synthesized via coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and functionalized benzofuran-propylamine intermediates. Key steps include:
- Amide bond formation : Use coupling reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., THF or DMF) under nitrogen .
- Hydroxyl group protection : Protect the 3-hydroxypropyl moiety with tert-butyldimethylsilyl (TBS) groups during synthesis to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
Validation via -NMR (e.g., δ 6.02 ppm for dioxole protons) and LCMS (m/z ~440 [M+H]) is critical .
Advanced Yield Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A:
- Temperature control : Conduct coupling reactions at 0°C to minimize racemization, followed by gradual warming to room temperature .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for benzofuran intermediate synthesis via Suzuki-Miyaura cross-coupling .
- Solvent selection : Anhydrous DMF or THF enhances reagent solubility, while dichloromethane reduces polar byproduct formation .
Contradictions in yield (e.g., 70–90%) may arise from trace moisture; use molecular sieves or activated alumina for solvent drying .
Basic Structural Characterization
Q: What analytical techniques are essential for confirming the compound’s structure? A:
- NMR spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and rule out impurities .
- X-ray diffraction (XRD) : For crystalline derivatives, resolve bond angles and stereochemistry .
Advanced Data Contradiction Analysis
Q: How should researchers address contradictory spectral data during characterization? A:
- Case example : If -NMR shows unexpected splitting in the benzofuran region, consider:
- Mitigation : Repeat synthesis with deuterated solvents to exclude solvent artifacts .
Biological Activity Evaluation
Q: What methodologies are used to assess the compound’s bioactivity? A:
- Enzyme inhibition assays :
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) to evaluate selectivity (therapeutic index >10 recommended) .
Pharmacological Safety Profiling
Q: How is the compound’s toxicological profile determined? A:
- Acute toxicity : OECD Guideline 423 oral dosing in rodents; monitor for H302 (harmful if swallowed) and H335 (respiratory irritation) .
- NOEL determination : 28-day subchronic studies (e.g., 20 mg/kg/day in rats) to establish safe exposure thresholds .
- Metabolic stability : Liver microsome assays (human/rat) to identify CYP450-mediated degradation pathways .
Advanced Computational Modeling
Q: How can computational tools predict the compound’s reactivity and target affinity? A:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., carboxamide carbonyl) .
- Molecular dynamics (MD) : Simulate binding to proteins (e.g., 1 µs trajectories in GROMACS) to assess conformational stability .
- QSAR models : Train regression models on logP and polar surface area to forecast blood-brain barrier permeability .
Stability and Storage
Q: What conditions ensure the compound’s long-term stability? A:
- Storage : -20°C in amber vials under argon; desiccants (silica gel) prevent hydrolysis of the carboxamide .
- Degradation analysis : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., benzoic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
